4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine
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Overview
Description
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine is a chemical compound that features a morpholine ring substituted with a 2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl bromide, is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: Halogenation or other electrophilic substitution reactions can be carried out using reagents like halogens or halogenating agents.
Major Products:
Reduction Products: Amino derivatives of the compound.
Substitution Products: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
4-(2-(2-(Trifluoromethyl)phenoxy)ethyl)morpholine: Lacks the nitro group, which may result in different chemical and biological properties.
4-(2-(2-(Nitrophenoxy)ethyl)morpholine:
Properties
IUPAC Name |
4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)11-9-10(18(19)20)1-2-12(11)22-8-5-17-3-6-21-7-4-17/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWEJZBJZMEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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